An In-Depth Technical Guide to (5-methylisoxazol-3-yl)boronic acid (CAS 1373229-27-6)
An In-Depth Technical Guide to (5-methylisoxazol-3-yl)boronic acid (CAS 1373229-27-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-methylisoxazol-3-yl)boronic acid, with CAS number 1373229-27-6, is an organoboron compound featuring a 5-methylisoxazole core.[1] This heterocyclic boronic acid has emerged as a valuable building block in modern organic synthesis, particularly within the field of medicinal chemistry. Its significance lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[2][3] This reaction is instrumental in the synthesis of complex molecules, including many pharmaceutical compounds.[3][4][5] The isoxazole moiety itself is a key structural feature in numerous biologically active molecules and approved drugs, such as the antibiotic sulfamethoxazole.[6][7]
This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of (5-methylisoxazol-3-yl)boronic acid, offering practical insights for its effective use in a research and development setting.
Core Properties and Characteristics
Physicochemical Data
A summary of the key physical and chemical properties of (5-methylisoxazol-3-yl)boronic acid is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C4H6BNO3 | [1] |
| Molecular Weight | 126.91 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >98% (HPLC) | [8] |
Structural Attributes and Reactivity
The reactivity of (5-methylisoxazol-3-yl)boronic acid is primarily dictated by the interplay between the boronic acid functional group and the 5-methylisoxazole ring.
Caption: Chemical structure of (5-methylisoxazol-3-yl)boronic acid.
The boronic acid group (-B(OH)₂) serves as the active site for transmetalation in the Suzuki-Miyaura catalytic cycle. The stability and reactivity of this group can be influenced by the adjacent heterocyclic ring. It is important to note that boronic acids, in general, can be prone to side reactions such as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This can be influenced by factors like moisture and reaction conditions.[9]
Synthesis and Purification
The synthesis of (5-methylisoxazol-3-yl)boronic acid typically involves the borylation of a suitable isoxazole precursor. A common strategy is the Miyaura borylation, which utilizes a palladium catalyst to couple a halide with a boron-containing reagent.
Illustrative Synthetic Workflow
Caption: Generalized workflow for the synthesis of (5-methylisoxazol-3-yl)boronic acid.
Step-by-Step Experimental Protocol
The following is a representative protocol for the synthesis of an aryl boronic ester, which can be subsequently hydrolyzed to the boronic acid.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-halo-5-methylisoxazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.), and a base like potassium acetate (3.0 equiv.) in a suitable anhydrous solvent (e.g., dioxane or DMSO).
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude boronic ester by column chromatography on silica gel.
-
Hydrolysis: The purified boronic ester can then be hydrolyzed to the corresponding boronic acid using either acidic or basic conditions.
Key Applications in Suzuki-Miyaura Cross-Coupling
The primary application of (5-methylisoxazol-3-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls and other conjugated systems.[2]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Practical Protocol: Coupling with an Aryl Bromide
This protocol provides a general procedure for the coupling of (5-methylisoxazol-3-yl)boronic acid with an aryl bromide.
| Component | Role | Typical Amount |
| Aryl Bromide | Electrophile | 1.0 equiv. |
| (5-methylisoxazol-3-yl)boronic acid | Nucleophile | 1.1 - 1.5 equiv. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 equiv. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 equiv. |
| Solvent System | Medium | Dioxane/water or Toluene/ethanol/water |
Procedure:
-
Combine the aryl bromide, (5-methylisoxazol-3-yl)boronic acid, palladium catalyst, and base in a reaction flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and perform an aqueous work-up.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by column chromatography or recrystallization.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the quality and reactivity of boronic acids.
Storage Recommendations
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent degradation from air and moisture.[9]
-
Airtight Containers: Use well-sealed containers, such as vials with PTFE-lined caps.[9][10]
-
Temperature: Refrigerated storage (0-5 °C) is often recommended to slow potential decomposition.[9]
-
Light Protection: Store in amber vials or in the dark to prevent photodegradation.[9]
-
Dry Environment: Dry storage is essential as boronic acids can be sensitive to moisture.[10]
Safety Precautions
(5-methylisoxazol-3-yl)boronic acid, like many boronic acids, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13]
-
Ventilation: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[12][14]
-
Avoid Contact: Avoid contact with skin and eyes.[14] In case of contact, rinse thoroughly with water.[11][12][14]
-
First Aid:
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[11][12][14]
Conclusion
(5-methylisoxazol-3-yl)boronic acid is a highly valuable reagent for synthetic chemists, particularly those in drug discovery and development. Its ability to efficiently introduce the 5-methylisoxazole scaffold via the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for accessing novel chemical matter. A thorough understanding of its properties, synthetic routes, and reaction protocols, coupled with diligent handling and storage practices, will enable researchers to fully leverage the potential of this important building block.
References
-
Lab Alley. (2025, July 15). How to Store Boric Acid. Retrieved from [Link]
-
Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Retrieved from [Link]
- Burke, M. D., & Lloyd, J. C. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(22), 9475–9486.
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
- Madhavan, S., Keshri, S., & Kapur, M. (2021). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. Asian Journal of Organic Chemistry, 10(12), 3335-3339.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587–1600.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Martins, S. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7609.
- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615.
-
University of Wisconsin--Madison. (n.d.). Biomedical Applications and Strategies using Boronic Acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]
- Chatterjee, S., Tripathi, N. M., & Bandyopadhyay, A. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.
- Hovhannisyan, A. S., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(4), 515-520.
-
ResearchGate. (2025, August 8). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Retrieved from [Link]
- Berion, F., et al. (2023).
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]
-
Pure Synth. (n.d.). 5-Methylisoxazole-3-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]
Sources
- 1. (5-methyl-1,2-oxazol-3-yl)boronic acid | CAS: 1373229-27-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 7. researchgate.net [researchgate.net]
- 8. pure-synth.com [pure-synth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cubework.com [cubework.com]
- 11. fishersci.fr [fishersci.fr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
